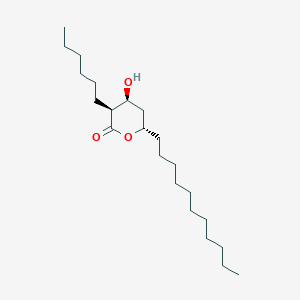
(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one" is a specific stereochemical form of a pyranone derivative, which is of interest due to its structural complexity and potential chemical properties. This compound belongs to a class of organic compounds known as pyranones, which are characterized by a 6-membered ring containing one oxygen atom and one double bond.
Synthesis Analysis
The stereoselective total synthesis of related pyranone derivatives has been reported in a highly stereoselective manner, utilizing key steps such as Maruoka allylation, olefin cross-metathesis, and Sharpless asymmetric dihydroxylation. For example, Sabitha et al. (2009) achieved the first total synthesis of closely related compounds using these methods (Sabitha, Nayak, Bhikshapathi, & Yadav, 2009).
Molecular Structure Analysis
Molecular and crystal structure analyses of pyran derivatives often involve X-ray diffraction analysis, as demonstrated by Shestopalov et al. (2003) in their work on substituted 2-aminobenzo[b]pyrans (Shestopalov, Emelianova, & Nesterov, 2003). These studies are crucial for understanding the spatial arrangement of atoms within the molecule and the stereochemistry of the synthesized compounds.
Chemical Reactions and Properties
Pyranone derivatives undergo a variety of chemical reactions, including cyclization reactions catalyzed by palladium, as described by Uenishi et al. (2005), which results in the stereospecific formation of tetrahydro- and 3,6-dihydro[2H]pyran rings (Uenishi, Ohmi, & Ueda, 2005). These reactions are indicative of the compound's reactivity and potential for further chemical modification.
Physical Properties Analysis
The physical properties of pyranone derivatives, such as melting points and solubility, are influenced by their molecular structure. For instance, Okada et al. (1983) synthesized a polysaccharide containing a pyran unit and analyzed its water sorption properties, which are relevant to understanding the compound's behavior in different environments (Okada, Sumitomo, & Hishida, 1983).
Chemical Properties Analysis
The chemical properties of pyranone compounds, including reactivity and potential for forming derivatives, have been extensively studied. Novel synthesis methods have been developed for pyranone derivatives, highlighting their versatility and potential for further chemical exploration, as evidenced by the work of Dehghanpoor et al. (2019) on synthesizing pyrano[3,2-b]pyran-4(8H)-one derivatives (Dehghanpoor, Sadeghi, & Mosslemin, 2019).
Propriétés
IUPAC Name |
(3S,4S,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXRIVSWHMVULO-ACRUOGEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H]1C[C@@H]([C@@H](C(=O)O1)CCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562129 |
Source


|
| Record name | (3S,4S,6S)-3-Hexyl-4-hydroxy-6-undecyloxan-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one | |
CAS RN |
68711-33-1 |
Source


|
| Record name | (3S,4S,6S)-3-Hexyl-4-hydroxy-6-undecyloxan-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)







